REACTION_CXSMILES
|
[CH:1]([C:3]1([OH:17])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[CH:15]=[CH2:16])=[CH2:2].[BH4-].[Na+]>C(Cl)Cl.[OH-].[Na+]>[C:3]1(=[O:17])[CH2:1][CH2:2][CH2:16][CH2:15][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH:11][CH2:12][CH2:13][CH2:14]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.125 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1(C(CCCCCCCCCC1)C=C)O
|
Name
|
mercuric trifluoroacetate
|
Quantity
|
0.215 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.005 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept at a temperature of the order of 20° C
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted with methylene chloride (3×10 cc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts are dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration of the solvent under reduced pressure (20 mm Hg; 2.7 kPa)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC=CCCCCCCCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.087 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |